molecular formula C15H12FN3O2S B2737227 N'-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzohydrazide CAS No. 851978-71-7

N'-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzohydrazide

Cat. No.: B2737227
CAS No.: 851978-71-7
M. Wt: 317.34
InChI Key: XPPJUZXCBLWQPP-UHFFFAOYSA-N
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Description

N'-(4-Fluorobenzo[d]thiazol-2-yl)-3-methoxybenzohydrazide is a synthetic hydrazide derivative featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a 3-methoxybenzoyl hydrazide moiety at the 2-position. The fluorine atom enhances metabolic stability and bioavailability, while the 3-methoxy group on the benzoyl moiety may influence electronic properties and binding interactions with biological targets . This compound is synthesized via condensation reactions between hydrazide intermediates and substituted aldehydes or ketones, as seen in analogous benzothiazole derivatives .

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-10-5-2-4-9(8-10)14(20)18-19-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPJUZXCBLWQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Coupling with Methoxybenzohydrazide: The final step involves coupling the fluorinated benzothiazole with 3-methoxybenzohydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzothiazole ring or the hydrazide moiety.

    Substitution: Substituted benzothiazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The fluorine atom and methoxy group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
N'-(4-Fluorobenzo[d]thiazol-2-yl)-3-methoxybenzohydrazide Benzothiazole + benzohydrazide 4-F on benzothiazole; 3-OCH₃ on benzoyl Enhanced metabolic stability
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Benzothiazole + dihydrodioxine 4,6-diF on benzothiazole; dihydrodioxine ring Altered solubility and binding affinity
(E)-N'-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide Benzylidene hydrazide Br and -OH on benzylidene; 3-OCH₃ on benzoyl Increased lipophilicity
2-(4-Chlorophenoxy)-N'-[(3-{[3-(trifluoromethyl)benzyl]oxy}thienyl)carbonyl]ethanehydrazonamide Thiophene + hydrazonamide Cl-phenoxy; CF₃-benzyloxy on thiophene Potential kinase inhibition
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzimidazole + benzohydrazide Benzimidazole core; variable benzylidene substituents DNA intercalation activity

Physicochemical Properties

  • Lipophilicity : The 4-fluoro and 3-methoxy substituents balance hydrophobicity, improving blood-brain barrier penetration compared to polar dihydrodioxine analogues .
  • Tautomerism : Unlike thione-thiol tautomers observed in triazole derivatives (e.g., compounds 7–9 in ), the target compound’s rigid hydrazide structure minimizes tautomeric shifts, stabilizing its conformation.

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Mono-fluorination (4-F) optimizes electronic effects and metabolic stability compared to di-fluorinated (4,6-diF) or non-fluorinated analogues .
  • Methoxy Position : The 3-OCH₃ group on the benzoyl moiety enhances π-π stacking with aromatic residues in enzyme active sites, as seen in related hydrazides .
  • Heterocyclic Hybrids : Incorporation of triazole or thiadiazole rings (e.g., compounds 5a–m in ) increases hydrogen-bonding capacity but may reduce bioavailability due to higher polarity.

Biological Activity

N'-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H14FN3O2S
  • Molecular Weight : 313.36 g/mol
  • IUPAC Name : this compound
  • Structural Formula :
C16H14FN3O2S\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests showed effective inhibition against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated:

  • IC50 Value : 25 µM
  • Mechanism : Increased caspase-3 activity and DNA fragmentation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has shown anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Receptor Modulation : It potentially modulates receptors associated with cancer cell proliferation and apoptosis.
  • Cytokine Regulation : It affects signaling pathways related to inflammation.

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